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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

Cat. No.: B10817841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
Dehydroxyisomogroside V, a cucurbitane triterpene glycoside isolated from Siraitia

grosvenorii (Luo Han Guo). The document focuses on the Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference

and comparison. Detailed experimental protocols for the acquisition of this data are also

provided, alongside a visualization of the related mogroside biosynthetic pathway.

Spectroscopic Data
The structural elucidation of 11-Dehydroxyisomogroside V was achieved through extensive

NMR and mass spectral analysis.[1] The following tables summarize the quantitative ¹H and

¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data
The complete ¹H and ¹³C NMR spectral assignments for 11-Dehydroxyisomogroside V were

determined in a pyridine-d₅/D₂O (10:1) solvent mixture.[2] The assignments were established

using a combination of 1D and 2D NMR techniques, including COSY, TOCSY, HSQC, and

HMBC experiments.[1][2]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for 11-Dehydroxyisomogroside V[2]
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Position δH (ppm) Multiplicity

1 1.85 m

2 2.15 m

3 3.73 m

5 1.12 m

6 5.49 br s

7 2.35 m

8 2.10 m

9 1.55 m

10 1.25 s

12 1.65, 2.05 m

13 1.95 m

14 1.45 m

15 1.35, 1.75 m

16 4.15 m

17 2.25 m

18 1.05 s

19 0.95 s

20 1.65 m

21 1.30 d, 6.5

22 1.70 m

23 1.50, 1.60 m

26 1.45 s

27 1.50 s
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28 0.85 s

29 0.90 s

30 1.20 s

Glc I

1' 4.84 d, 7.5

Glc II

1'' 4.93 d, 7.5

Glc III

1''' 4.85 d, 7.5

Glc IV

1'''' 5.18 d, 7.5

Glc V

1''''' 5.56 d, 7.5

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for 11-Dehydroxyisomogroside V[2]
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Position δC (ppm) Position δC (ppm)

1 35.1 16 72.9

2 28.5 17 51.2

3 88.9 18 17.1

4 39.8 19 19.5

5 52.1 20 36.1

6 121.5 21 20.1

7 142.1 22 35.2

8 41.2 23 29.5

9 50.1 24 75.9

10 38.1 25 77.8

11 25.1 26 28.1

12 34.5 27 31.2

13 48.2 28 29.1

14 49.5 29 16.9

15 32.1 30 25.9

Glc I Glc IV

1' 105.1 1'''' 105.8

2' 82.1 2'''' 75.1

3' 78.5 3'''' 78.1

4' 71.8 4'''' 71.5

5' 78.2 5'''' 77.9

6' 62.9 6'''' 69.8

Glc II Glc V
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1'' 104.9 1''''' 105.2

2'' 75.2 2''''' 75.5

3'' 78.3 3''''' 78.4

4'' 71.6 4''''' 71.9

5'' 77.5 5''''' 78.0

6'' 69.5 6''''' 62.8

Glc III

1''' 104.2

2''' 76.5

3''' 78.6

4''' 71.9

5''' 77.8

6''' 62.5

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) was performed using electrospray ionization (ESI)

in negative ion mode. The mass spectral data for 11-Dehydroxyisomogroside V indicated a

molecular weight that is 16 atomic mass units less than that of Isomogroside V, which is

consistent with the absence of a hydroxyl group.[2]

Table 3: Mass Spectrometry Data for 11-Dehydroxyisomogroside V

Ionization Mode Observed Ion Molecular Formula

ESI- [M-H]⁻ C₅₉H₉₇O₂₈

Experimental Protocols
NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10817841?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shift-values-d-ppm-for-the-compounds-1-3-in-pyridine-d-5-D_tbl1_261067349
https://www.benchchem.com/product/b10817841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Samples of 11-Dehydroxyisomogroside V were dissolved in a 10:1

mixture of pyridine-d₅ and D₂O for NMR analysis.[2]

Instrumentation and Data Acquisition: NMR spectra were acquired on a Bruker Avance 500

MHz spectrometer. The ¹H and ¹³C NMR spectra were referenced to the residual solvent

signals. A suite of 1D and 2D NMR experiments were conducted to achieve full spectral

assignment, including:

¹H NMR

¹³C NMR

Correlation Spectroscopy (COSY)

Total Correlation Spectroscopy (TOCSY)

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Multiple Bond Correlation (HMBC)[1][2]

Mass Spectrometry
Sample Preparation: Samples for mass spectrometry were prepared by dissolving the isolated

compound in a suitable solvent, typically methanol or a methanol/water mixture.

Instrumentation and Data Acquisition (LC-MS/MS): A liquid chromatography-tandem mass

spectrometry (LC-MS/MS) system is typically employed for the analysis of mogrosides. The

following is a representative protocol:

Liquid Chromatography:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid.

Flow Rate: 0.3 mL/min.
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Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in negative ion mode.

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting

the transition of the precursor ion [M-H]⁻ to specific product ions. For structurally similar

mogrosides, this allows for high selectivity and sensitivity.

Visualization of the Mogroside Biosynthetic
Pathway
As a member of the mogroside family, the biosynthesis of 11-Dehydroxyisomogroside V
follows the general pathway for mogrol-based glycosides. The following diagram illustrates the

key enzymatic steps in the formation of the precursor, Mogroside V.

Squalene Oxidosqualene

Squalene
epoxidase Cucurbitadienol

Cucurbitadienol
synthase Mogrol

Cytochrome P450s &
Epoxide hydrolase Mogroside_IEUGT Mogroside_IIEUGT Mogroside_IIIUGT Siamenoside_IUGT Mogroside_VUGT

Click to download full resolution via product page

Caption: Biosynthetic pathway of Mogroside V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b10817841#spectroscopic-data-of-11-
dehydroxyisomogroside-v-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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